REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:5])[CH3:2].O[CH:27]1[C:35]2[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=2)[C:29](=[O:36])[N:28]1[CH3:37]>C1(C)C=CC=CC=1>[CH3:37][N:28]1[C:29](=[O:36])[C:30]2[C:35](=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:27]1[CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5]
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
OC1N(C(C2=CC=CC=C12)=O)C
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed
|
Type
|
CONCENTRATION
|
Details
|
The mixture is then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed twice with 10 cm3 of diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C.
|
Type
|
CUSTOM
|
Details
|
to give an orange-colored oil, which
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography under argon pressure (60 kPa) on a column of silica gel (particle size 20-45 μm)
|
Type
|
WASH
|
Details
|
eluting with successive mixtures of cyclohexane/ethyl acetate (70/30, 65135, 60/40 by volume)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (2 kPa) at a temperature in the region of 30° C
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C2=CC=CC=C2C1=O)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |